REACTION_SMILES
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[CH2:1]([CH3:2])[NH:3][C:4]([c:5]1[cH:6][c:7]([O:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:8]([N+:11]([O-:12])=[O:13])[cH:9][cH:10]1)=[O:22].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:32][OH:33].[Sn:23]([Cl:24])[Cl:25]>>[CH2:1]([CH3:2])[NH:3][C:4]([c:5]1[cH:6][c:7]([O:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:8]([NH2:11])[cH:9][cH:10]1)=[O:22]
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Name
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CCNC(=O)c1ccc([N+](=O)[O-])c(OCc2ccccc2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNC(=O)c1ccc([N+](=O)[O-])c(OCc2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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CCNC(=O)c1ccc(N)c(OCc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |